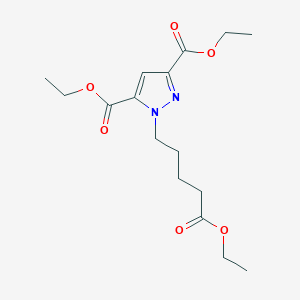

1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester

Description

Properties

IUPAC Name |

diethyl 1-(5-ethoxy-5-oxopentyl)pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O6/c1-4-22-14(19)9-7-8-10-18-13(16(21)24-6-3)11-12(17-18)15(20)23-5-2/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOHWGWHTFXHAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCN1C(=CC(=N1)C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.

Attachment of the Butyl Chain: The butyl chain is typically introduced through alkylation reactions using butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Formation of Diethyl Ester Groups: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ethoxy groups.

Hydrolysis: Acidic or basic hydrolysis can cleave the ester bonds, yielding the corresponding carboxylic acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amides, thioesters

Hydrolysis: Carboxylic acids

Scientific Research Applications

1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of ester and ethoxycarbonyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazole-3,5-dicarboxylate esters:

Substituent Effects on Molecular Interactions

- Hydrogen Bonding: Compounds with polar substituents (e.g., amino in ) exhibit stronger intermolecular interactions, forming chains or dimers via C–H⋯O or N–H⋯O bonds. In contrast, bulky alkyl/aryl groups (e.g., cyclopentyl in or ethoxycarbonyl-butyl in the target compound) may suppress hydrogen bonding, leading to less ordered packing .

- Steric and Electronic Effects : The ethoxycarbonyl-butyl group in the target compound introduces flexibility and lipophilicity, whereas electron-withdrawing groups (e.g., trifluoromethyl in ) enhance thermal and chemical stability. Chlorophenyl substituents (as in mefenpyr-diethyl ) contribute to bioactivity and environmental persistence.

Crystallographic and Thermal Properties

- Crystal Systems: Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate crystallizes in a monoclinic system with lattice parameters a = 14.21 Å, b = 7.32 Å, c = 15.89 Å, and β = 90.12° . Comparable data for the target compound are lacking, but its longer alkyl chain may favor orthorhombic or triclinic systems.

- Thermal Stability : Pyrazole derivatives with aromatic substituents (e.g., dichlorophenyl in mefenpyr-diethyl ) typically exhibit higher decomposition temperatures (>250°C) compared to aliphatic analogs. The ethoxycarbonyl-butyl chain may lower melting points due to reduced crystallinity.

Biological Activity

1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester (CAS: 459157-13-2) is a pyrazole derivative that has garnered attention due to its unique structural features and potential biological activities. This compound contains both ethoxycarbonyl and diethyl ester groups, which enhance its lipophilicity and reactivity, making it a valuable candidate for various applications in medicinal chemistry and biological research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities, such as:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. They are known to target key enzymes involved in cancer progression, including BRAF(V600E) and EGFR .

- Anti-inflammatory Effects : These compounds have been studied for their potential to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes .

- Antimicrobial Properties : Some studies suggest that pyrazole derivatives exhibit antimicrobial activity against bacteria and fungi, making them candidates for developing new antibiotics .

Antitumor Activity

A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutics like doxorubicin. The combination of these pyrazoles with doxorubicin showed a synergistic effect, enhancing the overall anticancer efficacy .

Anti-inflammatory Studies

Research has highlighted the anti-inflammatory potential of pyrazole derivatives through various in vitro assays. For instance, compounds similar to 1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole have been shown to inhibit the production of nitric oxide and prostaglandins in macrophages, which are critical mediators in inflammatory responses .

Antimicrobial Activity

Several studies have reported the synthesis of pyrazole carboxamides with notable antifungal activity. The compound's ability to inhibit the growth of pathogenic fungi suggests its potential utility in treating fungal infections .

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer properties. One derivative demonstrated IC50 values significantly lower than those of traditional chemotherapeutic agents against several cancer cell lines, indicating its potential as a novel anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study found that these compounds reduced the expression of pro-inflammatory genes in lipopolysaccharide-stimulated macrophages, suggesting their role as therapeutic agents in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(4-Carboxy-butyl)-1H-pyrazole-3,5-dicarboxylic acid | Antitumor, anti-inflammatory | Lacks ethoxycarbonyl group |

| 1-(4-Methoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester | Antimicrobial | Contains methoxy instead of ethoxy group |

| 1-(4-Acetoxy-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester | Antimicrobial | Acetoxy group may alter pharmacokinetics |

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as:

- Esterification and alkylation : Starting from pyrazole precursors, ethyl acetoacetate, and aldehydes, followed by alkylation with bromoacetate derivatives under reflux conditions in ethanol or methanol .

- Cyclization attempts : Reactions with hydrazine hydrate or acetic acid may be used, though challenges in cyclization (e.g., incomplete conversions) require adjustments in catalysts, solvents, or reaction times (e.g., extending from 24–36 hours to 48 hours) .

- Monitoring : Thin-layer chromatography (TLC) with petroleum ether:ethyl acetate mixtures is critical for tracking reaction progress .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Key characterization methods include:

- X-ray diffraction (XRD) : Determines crystallinity, lattice parameters (monoclinic systems), and unit cell volume .

- FTIR spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, pyrazole ring vibrations) .

- Transmission electron microscopy (TEM) : Assesses particle morphology and size distribution .

Advanced: How can researchers resolve contradictions between theoretical and experimental spectroscopic data (e.g., NMR, IR)?

- Cross-validation : Combine multiple techniques (e.g., XRD for crystal structure, NMR for proton environments) to confirm assignments .

- Computational modeling : Density functional theory (DFT) calculations can predict NMR/IR spectra and reconcile discrepancies .

- Purity checks : Recrystallization or HPLC ensures impurities are not skewing results .

Advanced: What strategies mitigate challenges in cyclization or ester hydrolysis during synthesis?

- Condition optimization : For hydrolysis, use controlled basic conditions (e.g., NaOH in ethanol) to avoid over-degradation. Acidic conditions (e.g., H₂SO₄) may improve cyclization yields .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) or enzymes can enhance selectivity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates during cyclization .

Basic: What are critical considerations in designing multi-step synthesis protocols?

- Intermediate purification : Column chromatography or recrystallization minimizes carryover impurities .

- Reagent selection : High-purity hydrazine hydrate and anhydrous solvents reduce side reactions .

- Temperature control : Reflux conditions (~80°C) balance reactivity and decomposition .

Advanced: How can computational tools predict the reactivity of ester groups in complex environments?

- Molecular docking : Simulates interactions with enzymes or catalysts to identify reactive sites .

- DFT-based reactivity indices : Fukui functions or electrostatic potential maps highlight nucleophilic/electrophilic regions .

- Solvent modeling : COSMO-RS predicts solvent effects on reaction pathways .

Advanced: How should researchers address failed synthetic steps (e.g., incomplete cyclization)?

- Mechanistic analysis : Use LC-MS or GC-MS to detect intermediates and identify bottlenecks .

- Alternative reagents : Replace hydrazine with hydroxylamine or urea derivatives for improved cyclization .

- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks reaction dynamics .

Basic: What safety protocols are recommended for handling pyrazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.